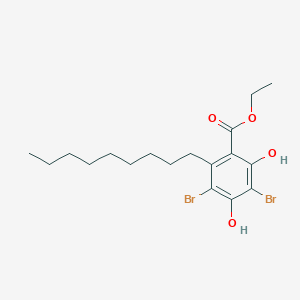
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a nonyl chain attached to a benzoate ester. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate typically involves the bromination of a precursor hydroxybenzoate compound. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aminated derivative.
Applications De Recherche Scientifique
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the nonyl chain, making it less hydrophobic.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of a nonyl chain.
Propriétés
Numéro CAS |
61621-50-9 |
|---|---|
Formule moléculaire |
C18H26Br2O4 |
Poids moléculaire |
466.2 g/mol |
Nom IUPAC |
ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H26Br2O4/c1-3-5-6-7-8-9-10-11-12-13(18(23)24-4-2)16(21)15(20)17(22)14(12)19/h21-22H,3-11H2,1-2H3 |
Clé InChI |
KYDYQJGXFFAXHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



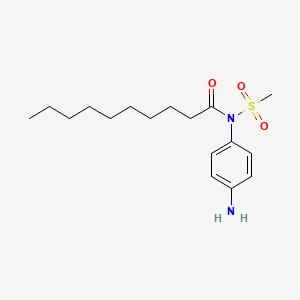
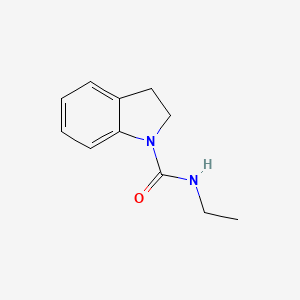
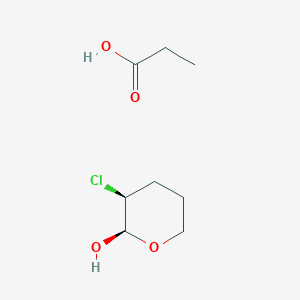
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
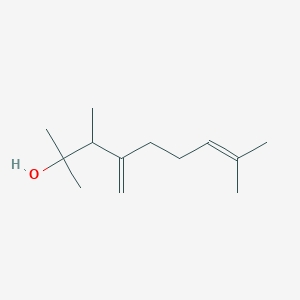
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)


![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
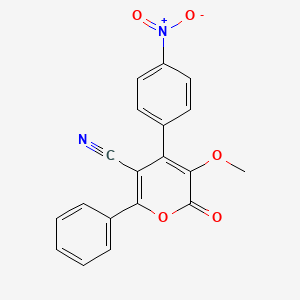

![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)

